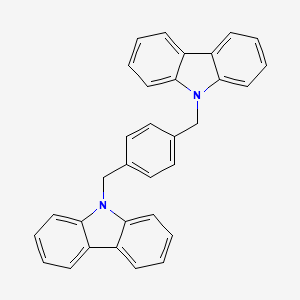

1,4-bis((9H-carbazol-9-yl)methyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Bis((9H-carbazol-9-yl)methyl)benzene is a chemical compound often used in the field of electrochromic polymers . It is known for its high triplet energy and deep highest occupied molecular orbital level .

Synthesis Analysis

The synthesis of 1,4-bis((9H-carbazol-9-yl)methyl)benzene involves electropolymerization onto ITO transparent conductive glass . In one study, a 1,4-bis((9H-carbazol-9-yl)methyl)benzene-containing homopolymer and four other derivatives were electropolymerized on ITO-polyethylene terephthalate (PET) substrates .Molecular Structure Analysis

The molecular structure of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is characterized by a biscarbazole-containing group, which shows a stronger electron-donating property than that of the ED derivatives .Chemical Reactions Analysis

The chemical reactions involving 1,4-bis((9H-carbazol-9-yl)methyl)benzene are primarily electrochemical in nature. The compound displays a lower onset potential than that of EDOT and EDm .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-bis((9H-carbazol-9-yl)methyl)benzene are characterized by its electrochromic performances. For example, the P(2DCB-co-ED) film presents slate grey, dark khaki, and dark olive green at 0.0, 1.0, and 1.2 V .Wissenschaftliche Forschungsanwendungen

Electrochromic Devices

1,4-bis((9H-carbazol-9-yl)methyl)benzene has been used in the development of electrochromic devices . These devices change color when a voltage is applied. The compound has been incorporated into polymers that were electrosynthesized onto ITO transparent conductive glass . The resulting films displayed multiple color variations at different voltages . This property makes them suitable for use in high-contrast electrochromic devices .

Flexible Electrochromic Devices

The compound has also been used in the creation of flexible electrochromic devices . These devices, which can bend without losing functionality, have a wide range of applications, including wearable technology . The compound was electropolymerized onto ITO-polyethylene terephthalate (PET) substrates, and the resulting films showed promising electrochromic performances .

Organic Light-Emitting Diodes (OLEDs)

1,4-bis((9H-carbazol-9-yl)methyl)benzene has potential applications in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Organic Photovoltaic Devices

The compound has been used in the development of organic photovoltaic devices . These devices convert light into electricity using organic molecules .

Electronic Devices

1,4-bis((9H-carbazol-9-yl)methyl)benzene has applications in other electronic devices . The compound’s properties make it suitable for use in a variety of electronic applications .

Biochemical Activities

The compound has been studied for its potential biochemical activities . This research could lead to new insights into how the compound interacts with biological systems .

Wirkmechanismus

Target of Action

The primary target of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is the electrochromic device . This compound is used as a potential electrode in these devices .

Mode of Action

1,4-bis((9H-carbazol-9-yl)methyl)benzene interacts with its target by being electropolymerized onto ITO transparent conductive glass . The biscarbazole-containing group in the compound shows a stronger electron-donating property than that of the ED derivatives .

Biochemical Pathways

The compound affects the electrochromic switching performance of the device . It is involved in the redox process and color-bleach kinetics .

Result of Action

The compound results in high-contrast electrochromic devices . The PbCmB film displays four types of color variations (bright gray, dark gray, dark khaki, and dark olive green) from 0.0 to 1.2 V . The P(bCmB-co-bTP) displays a high transmittance variation and a satisfactory coloration efficiency .

Action Environment

The action of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is influenced by the environment in which it is used. For instance, the compound is electropolymerized onto ITO transparent conductive glass . The electrochromic properties of the compound are also affected by the voltage applied .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXVGOWDDWYYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-bis((9H-carbazol-9-yl)methyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)

![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)